![molecular formula C13H23NO4 B1587074 Ethyl (S)-N-Boc-piperidine-3-carboxylate CAS No. 191599-51-6](/img/structure/B1587074.png)
Ethyl (S)-N-Boc-piperidine-3-carboxylate
Overview
Description
Ethyl (S)-N-Boc-piperidine-3-carboxylate is likely a derivative of piperidine, a common organic compound used in organic synthesis. It appears to have an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, esterification and protection reactions are commonly used in the synthesis of similar compounds .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But esters like this one often undergo reactions like hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and reactivity would depend on the exact structure of the compound .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : Ethyl (S)-N-Boc-piperidine-3-carboxylate serves as a building block in pharmaceutical research. It has been used in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines to access 3-aryl-N-Boc-piperidines, which are important components in drug development (Millet & Baudoin, 2015).
Development of Heterocyclic Compounds : The compound is utilized in synthesizing novel heterocyclic compounds such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These are used as chiral building blocks, showcasing the compound's role in creating diverse chemical structures (Matulevičiūtė et al., 2021).
Microbial Reduction in Synthesis : It's also involved in microbial reduction processes. For instance, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate undergoes microbial reduction to yield high diastereo- and enantioselectivities, crucial for producing specific stereochemical configurations in synthesis (Guo et al., 2006).
Synthesis of Benzothiazole Derivatives : Research includes its reaction with ethyl 2-aminobenzo[d]thiazole-6-carboxylate to produce derivatives with potential biological activities, such as antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Kinetics Studies : The compound is used in studies examining the elimination kinetics and mechanisms in the gas phase, contributing to our understanding of reaction dynamics and stability under various conditions (Monsalve et al., 2006).
Palladium-Catalyzed Aminocarbonylation : It has been used in palladium-catalyzed aminocarbonylation reactions, indicating its role in facilitating complex organic transformations (Takács et al., 2014).
Synthesis of Alkaloids and Other Complex Molecules : The compound has been employed in the synthesis of various complex molecules such as alkaloids, showcasing its versatility in organic synthesis (Imanishi et al., 1982).
Cancer Research : In the context of cancer research, derivatives of this compound have been synthesized and evaluated as potential anticancer agents, highlighting its significance in medicinal chemistry (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCRFGBFZTUSU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363892 | |
Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-N-Boc-piperidine-3-carboxylate | |
CAS RN |
191599-51-6 | |
Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-N-Boc-piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.